Salicylamide

Analgesic Anti-inflammatory NSAID

Salicylamide (65-45-2) is a differentiated analgesic for R&D: weak anti-inflammatory action relative to analgesia, potent competitive UGT inhibitor, low acidity (pKa 8.2) reducing irritation. Ideal for Phase II metabolism studies, topical formulation research, and as a UV λmax 302 nm HPLC system suitability standard. Choose Salicylamide for its unique metabolic and physicochemical profile unavailable from aspirin or other NSAIDs. Request a quote today.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 65-45-2
Cat. No. B354443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicylamide
CAS65-45-2
Synonymssalicylamide,salicylamide sodium,salicylamide sulfate,salicylamide, 3H-labeled,salicylamide, calcium (2:1) salt,salicylamide, monosodium salt
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)O
InChIInChI=1S/C7H7NO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10)
InChIKeySKZKKFZAGNVIMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearance2-hydroxybenzamide appears as odorless white or slightly pink crystals. Bitter taste, leaves a sensation of warmth on the tongue. pH (saturated aqueous solution at 82掳F) about 5. Sublimation begins at the melting point. (NTP, 1992),Solid
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
SOLUBILITY IN WATER: 0.2% @ 30 °C;  0.8% @ 47 °C;  IN GLYCEROL: 2.0% @ 5 °C;  5.0% @ 39 °C;  10.0% @ 60 °C;  IN PROPYLENE GLYCOL: 10.0% @ 5 °C
SLIGHTLY SOL IN NAPHTHA, CARBON TETRACHLORIDE
FREELY SOL IN SOLN OF ALKALIES
SOL IN CHLOROFORM, ALC, ETHER
Water solubility = 2.06X10+3 mg/L at 25 °C
2060 mg/L @ 25 °C (exp)

Structure & Identifiers


Interactive Chemical Structure Model





Salicylamide (CAS 65-45-2) Procurement Guide: Baseline Properties and Clinical Class Positioning


Salicylamide (CAS 65-45-2), chemically defined as 2-hydroxybenzamide (C₇H₇NO₂, MW 137.14), is a salicylic acid derivative classified within the nonsteroidal anti-inflammatory drug (NSAID) class [1]. It functions as an over-the-counter (OTC) analgesic and antipyretic [2]. The compound's medicinal applications are broadly analogous to those of aspirin (acetylsalicylic acid), primarily targeting mild-to-moderate pain and fever [3]. Key physicochemical parameters include a melting point range of 137-144 °C, a logP of approximately 1.28, and a pKa of 8.2, which distinguishes it as less acidic than other salicylate derivatives [4].

Why Salicylamide Cannot Be Interchanged with Generic NSAIDs: A Primer for Scientific Procurement


While Salicylamide shares its NSAID class designation with agents like aspirin, ibuprofen, and naproxen, its unique pharmacological and physicochemical fingerprint precludes simple substitution. Clinically, Salicylamide is distinguished by a notably weak anti-inflammatory effect relative to its analgesic action, a profile that contrasts sharply with the balanced, dual-action efficacy of many other NSAIDs [1]. Biochemically, its primary role as a competitive inhibitor of microsomal UDP-glucuronosyltransferase (UGT) [2] and its distinct metabolic pathway—predominantly glucuronidation rather than hydrolysis [3]—introduce a unique set of drug-drug interaction risks, particularly concerning acetaminophen (paracetamol) metabolism [4]. Furthermore, its physicochemical properties, including a lower acidity (pKa ~8.2) and specific solubility profile, dictate unique formulation requirements that are not met by other salicylates [5]. These material differences mandate a compound-specific selection approach for research, formulation development, and analytical applications.

Salicylamide Differentiation Evidence: Quantitative Comparisons for Scientific Procurement


Salicylamide vs. Aspirin: Quantified Weakness in Anti-Inflammatory Activity Justifies Specialized Application

Salicylamide exhibits significantly weaker anti-inflammatory activity compared to aspirin, a key differentiator for procurement decisions. In a carrageenin-induced rat paw edema model, Salicylamide produced approximately 35% inhibition of edema, whereas acetylsalicylic acid (aspirin) demonstrated about 45% inhibition [1]. This quantified difference underscores why salicylamide is clinically restricted to analgesic and antipyretic applications and is not indicated for arthritic or other inflammatory conditions [2].

Analgesic Anti-inflammatory NSAID Pharmacology

Salicylamide vs. Acetaminophen: Hepatic Safety Profile Based on Metabolic Pathway Distinction

Unlike acetaminophen (paracetamol), which causes hepatotoxicity via a toxic cytochrome P450-mediated metabolite (NAPQI), Salicylamide undergoes extensive first-pass metabolism primarily through glucuronidation, producing inactive conjugates [1]. In humans, the major metabolites are salicylamide glucuronide (50%), salicylamide sulfate (30%), and gentisamide glucuronide (15%) [2]. This pathway avoids the generation of the hepatotoxic quinone-imine intermediate associated with acetaminophen, which is the leading cause of acute liver failure in the US at doses >4 g/day [3]. While Salicylamide itself can cause liver injury in high doses, its mechanism and risk profile are fundamentally different, making it a potential alternative in research models seeking to avoid acetaminophen's specific hepatotoxic liability.

Hepatotoxicity Drug Metabolism Glucuronidation Analgesic Safety

Salicylamide as a Biochemical Tool: UGT Inhibition and Drug Interaction Potential

Salicylamide acts as a competitive inhibitor of microsomal UDP-glucuronosyltransferase (UGT) [1]. This property has been directly demonstrated in human studies where co-administration of Salicylamide significantly decreases the excretion rate of acetaminophen glucuronide and sulfate, indicating competitive inhibition of their formation [2]. This contrasts with many other NSAIDs, which primarily affect cytochrome P450 enzymes. The ability of Salicylamide to modulate Phase II glucuronidation pathways is a unique biochemical feature that can be exploited for research into drug metabolism and drug-drug interaction studies.

Drug Interaction Enzyme Inhibition UGT Glucuronidation Pharmacokinetics

Salicylamide vs. Aspirin: Distinct Physicochemical Profile Mandates Different Formulation Strategies

Salicylamide possesses a distinct physicochemical profile that directly impacts formulation development compared to aspirin. It is less acidic (pKa 8.2 [1]) than aspirin (pKa ~3.5), and has a logP of 1.28 [2], making it more lipophilic. Its water solubility is low, at approximately 2.06 mg/mL at 25°C , whereas aspirin is more soluble (~3 mg/mL). These differences necessitate different strategies for creating stable aqueous formulations. For instance, stable solutions of Salicylamide can be achieved at pH 9 through ionization of the phenolic group [1], a condition not required for aspirin.

Preformulation Solubility pKa Physicochemical Properties Formulation

Validated Research and Industrial Applications for Salicylamide (CAS 65-45-2)


In Vitro & In Vivo Drug Metabolism and Drug-Drug Interaction (DDI) Studies

Salicylamide is an established tool for investigating Phase II metabolism. Its role as a competitive inhibitor of UDP-glucuronosyltransferase (UGT) enzymes [1] makes it invaluable for studying glucuronidation pathways. It can be used in vitro (e.g., in liver microsomes) or in vivo to assess the impact of UGT inhibition on the clearance and bioavailability of co-administered drugs that are UGT substrates, such as acetaminophen or morphine [2]. This application is directly supported by evidence of its inhibition of acetaminophen glucuronidation [2].

Analytical Method Development and Pharmaceutical Quality Control

Due to its well-defined chemical properties and the availability of a USP reference standard [1], Salicylamide serves as a reliable analyte for developing and validating analytical methods. Its distinct UV absorbance maximum at 302 nm [2] and its behavior in reverse-phase HPLC with simple mobile phases make it suitable for use as a system suitability standard or a model compound in method development for chromatographic purity testing , assay determination , and dissolution testing of pharmaceutical formulations.

Topical Formulation Research and Development

The combination of Salicylamide's analgesic and keratolytic properties with its distinct physicochemical profile (pKa 8.2, logP 1.28) [1] makes it a candidate for topical formulation research. Unlike more acidic NSAIDs, its lower acidity may reduce skin irritation potential. Research into stable aqueous suspensions [2] and its incorporation into non-aqueous topical compositions has been documented. This is a specialized R&D application where its unique properties can be leveraged to create novel dermatological or transdermal delivery systems.

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